4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as 4-Br-5-DFMPCA, is a pyrazole derivative that has been used in various scientific research applications. It is a synthetic compound that has been used in the synthesis of other compounds, as well as in the study of metabolism, pharmacology, and biochemistry. This compound has been used in various scientific experiments to further our understanding of various biochemical and physiological processes.
Scientific Research Applications
Antifungal Activity
One of the significant scientific applications of compounds related to 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is in the realm of antifungal activities. Studies have shown that certain derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, exhibit notable antifungal properties. These compounds have been tested against various phytopathogenic fungi, displaying moderate to excellent activities. For instance, specific compounds in this class demonstrated higher antifungal activity against seven phytopathogenic fungi compared to conventional antifungal agents like boscalid (Shijie Du et al., 2015).
Synthesis and Chemical Properties
The synthesis and chemical properties of related pyrazole carboxylic acids have been a subject of research. Studies include the synthesis of various derivatives and intermediates, exploring their structural and spectral properties. For example, research has been conducted on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides (Niu Wen-bo, 2011). Additionally, the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid has been achieved with high purity, starting from propargyl alcohol through various chemical reactions (L. Li-fen, 2013).
Biological Applications
The derivatives of pyrazole carboxylic acids have also been explored for their biological applications. This includes investigating their antibacterial and antifungal activities. For instance, compounds like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and tested for their analgesic and anti-inflammatory activities (P. D. Gokulan et al., 2012). Moreover, studies on the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds have been conducted, highlighting their potential applications in pharmaceuticals (Yang Yun-shang, 2011).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The pharmacokinetic properties of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), have not been studied in detail. As a small, lipophilic molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be determined .
Result of Action
Given the lack of specific information, it is difficult to predict the compound’s effects at the molecular and cellular levels .
Action Environment
The action of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and interaction with its targets .
properties
IUPAC Name |
4-bromo-5-(difluoromethoxy)-1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVORSKUMLLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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